molecular formula C17H12BrFN2O B5659950 6-(4-bromophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one

6-(4-bromophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one

Cat. No.: B5659950
M. Wt: 359.2 g/mol
InChI Key: ACUGHNLHAMDDMA-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 4-bromophenyl group at position 6 and a 2-fluorobenzyl moiety at position 2 of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms.

Properties

IUPAC Name

6-(4-bromophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUGHNLHAMDDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-bromophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone family, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of 6-(4-bromophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is C17H12BrFN2OC_{17}H_{12}BrFN_2O, with a molecular weight of 359.2 g/mol. The presence of bromine and fluorine substituents is significant as these halogens can influence the compound's reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : 4-bromobenzaldehyde reacts with hydrazine hydrate to form 4-bromophenylhydrazine.
  • Cyclization : The hydrazine derivative then undergoes cyclization with 2-fluorobenzylamine in the presence of a catalyst to form the pyridazinone ring.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Anticancer Properties

Research indicates that compounds similar to 6-(4-bromophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one exhibit significant anticancer properties. For instance, studies have shown that pyridazinone derivatives can inhibit various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

In vitro studies suggest that this compound may also possess anti-inflammatory properties. Pyridazinones have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response .

The mechanism by which 6-(4-bromophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one exerts its biological effects likely involves:

  • Enzyme Inhibition : Compounds in this class may act as inhibitors of specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : They may interact with various receptors, altering signaling pathways that lead to cellular responses such as apoptosis or reduced inflammation.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
6-(4-chlorophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-oneModerate anticancer activityChlorine instead of bromine
6-(4-bromophenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-oneAnticancer and anti-inflammatoryMethyl group alters activity
6-(4-bromophenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-oneStrong antibacterial propertiesNitro group enhances activity

Case Studies

  • Study on Anticancer Activity : A study evaluated the efficacy of various pyridazinones against breast cancer cells, revealing that 6-(4-bromophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one significantly reduced cell viability at concentrations above 10 µM .
  • Anti-inflammatory Assessment : Another investigation assessed the anti-inflammatory effects of related compounds in a murine model of arthritis, demonstrating a reduction in paw swelling and inflammatory markers when treated with pyridazinones .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Position 2 Substituent Position 6 Substituent Key Functional Groups Reported Bioactivity Reference
Target Compound 2-(2-Fluorobenzyl) 4-Bromophenyl Br (aromatic), F (benzyl) Not explicitly reported, but inferred FPR agonism*
2-(4-Bromobenzyl)-4-(3-methoxybenzyl)-6-methyl-pyridazin-3(2H)-one (18a) 4-Bromobenzyl Methyl Br (benzyl), OCH₃ (aromatic) FPR2 agonism (calcium mobilization in neutrophils)
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Acetamide-linked 4-bromophenyl Methyl Br (aromatic), OCH₃ (benzyl), amide Mixed FPR1/FPR2 agonist
6-(4-Fluorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one Piperazinyl-oxoethyl 4-Fluorophenyl F (aromatic), piperazine Likely CNS modulation (structural analogy to antipsychotics)
6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one None (dihydro core) 4-Bromophenyl Br (aromatic), saturated ring Unknown; dihydro variants often reduce bioactivity

Notes:

  • Substituent Impact : Fluorine at position 2 of the benzyl group (target compound) may enhance lipophilicity and metabolic stability compared to methoxy or unsubstituted benzyl groups .

Physicochemical Data :

  • Melting Points : Compound 18a is an oil, while 23 has a mp of 86–88°C . The target compound’s mp is unreported but expected to be higher due to aromatic bromine.
  • Spectroscopy :
    • IR : Bromine (C-Br stretch ~500–600 cm⁻¹) and fluorine (C-F stretch ~1100–1250 cm⁻¹) in the target compound differ from methoxy (C-O ~1250 cm⁻¹) in analogues .
    • ¹H NMR : The 2-fluorobenzyl group would show splitting patterns distinct from 4-bromobenzyl (e.g., para-substituted vs. ortho-fluorine coupling) .

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